molecular formula C17H11ClF3N3O B2855939 4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-30-2

4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2855939
CAS No.: 477851-30-2
M. Wt: 365.74
InChI Key: MXLLOFSHBBOLBU-UVTDQMKNSA-N
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Description

4-[(3-Chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms, and is substituted with phenyl, trifluoromethyl, and chloroanilino groups. These substitutions confer distinct chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-chloroaniline with a suitable pyrazolone derivative. A common method includes the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by reacting hydrazine with an appropriate β-keto ester under acidic conditions.

    Condensation Reaction: The synthesized pyrazolone is then reacted with 3-chloroaniline in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolone moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, resulting in amine derivatives.

    Substitution: The chloroanilino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Nucleophiles for Substitution: Amines, thiols, or alkoxides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, 4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to harsh conditions.

Mechanism of Action

The mechanism of action of 4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. For instance, if it acts as an anti-inflammatory agent, it might inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • 4-[(3-Bromoanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
  • 4-[(3-Fluoroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
  • 4-[(3-Methoxyanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Comparison: Compared to its analogs, 4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The trifluoromethyl group also imparts significant electron-withdrawing properties, affecting the compound’s overall stability and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[(3-chlorophenyl)iminomethyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O/c18-11-5-4-6-12(9-11)22-10-14-15(17(19,20)21)23-24(16(14)25)13-7-2-1-3-8-13/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYRONVRCZGZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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